1,4-Diacetoxy-2-bromobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetyloxy-3-bromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)14-8-3-4-10(9(11)5-8)15-7(2)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFNWOHWJOCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391036 | |
| Record name | 1,4-Diacetoxy-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52376-16-6 | |
| Record name | 1,4-Diacetoxy-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Advanced Organic Synthesis
1,4-Diacetoxy-2-bromobenzene as a Key Intermediate for Complex Molecule Construction
This compound serves as a pivotal building block in the field of organic synthesis, valued for its unique combination of functionalities. lookchem.com The presence of a bromine atom on the aromatic ring, along with two acetate-protected hydroxyl groups, allows for a range of selective chemical transformations. The acetoxy groups function as protecting groups for a hydroquinone (B1673460) system, which can be unmasked under specific conditions, while the bromine atom provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds. This dual functionality makes it a key intermediate for constructing complex molecular frameworks. lookchem.comsigmaaldrich.com
A primary and straightforward application of this compound is its use as a precursor for the synthesis of 2-bromohydroquinone. sigmaaldrich.comsigmaaldrich.com This conversion is typically achieved through the hydrolysis of the two ester groups. This reaction can be carried out under either acidic or basic conditions, which cleaves the acetyl groups to reveal the free hydroxyl moieties of the hydroquinone.
The resulting 2-bromohydroquinone is itself a valuable intermediate. The hydroquinone structure is a common motif in various biologically active molecules and functional materials. The presence of the bromine atom allows for further functionalization, making 2-bromohydroquinone and its analogs important synthons for creating more substituted and complex aromatic compounds. archive.org For example, 2-chlorohydroquinone, a related analog, is known to be a challenging substrate in certain condensation reactions, highlighting the specific reactivity imparted by the halogen substituent. archive.org
Table 1: Synthesis of 2-Bromohydroquinone
| Precursor | Product | Key Transformation |
|---|---|---|
| This compound | 2-Bromohydroquinone | Hydrolysis |
The utility of this compound extends to the synthesis of sophisticated organometallic compounds. A notable example is its role in the preparation of chiral ferrocene (B1249389) derivatives, such as (Sp,S)-1-(2,5-diacetoxyphenyl)-2-(p-tolylsulfinyl)ferrocene. sigmaaldrich.comsigmaaldrich.com Ferrocenes are sandwich compounds known for their stability and diverse applications in catalysis, materials science, and medicinal chemistry. magritek.com
In this context, the 2,5-diacetoxyphenyl fragment originating from this compound is attached to the cyclopentadienyl (B1206354) ring of the ferrocene core. The synthesis of such derivatives often involves multi-step processes where the bromo-substituted aromatic compound is coupled with a metallated ferrocene precursor. sigmaaldrich.com The resulting chiral ferrocene-based ligands, incorporating the diacetoxy-phenyl moiety, can be used to coordinate with other metals, creating catalysts for asymmetric synthesis. sigmaaldrich.com
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 52376-16-6 scbt.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₉BrO₄ scbt.com |
| Molecular Weight | 273.08 g/mol scbt.comsigmaaldrich.com |
| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 70-75 °C sigmaaldrich.comsigmaaldrich.com |
This compound is a versatile starting material for developing a wide array of organic compounds that possess specific and desirable properties. lookchem.com The strategic placement of the bromo and diacetoxy functional groups allows chemists to design synthetic routes that build molecular complexity in a controlled manner.
The bromine atom is particularly useful as it serves as a handle for modern cross-coupling reactions, including Suzuki, Stille, Negishi, and Buchwald-Hartwig amination reactions. These powerful methods enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing the attachment of various alkyl, aryl, or amino groups to the benzene (B151609) ring. csic.es
Simultaneously, the diacetoxy groups act as protected forms of a hydroquinone. This protection is crucial because hydroquinones are easily oxidized to quinones. thieme-connect.de By keeping the hydroxyl groups masked as esters, other chemical modifications can be performed on different parts of the molecule without unintended oxidation. The acetoxy groups can then be selectively removed at a later stage in the synthesis to liberate the hydroquinone or to generate a quinone through a subsequent oxidation step, thereby introducing redox-active properties into the final molecule. scribd.com This strategic unmasking is key to synthesizing complex molecules with tailored electronic or biological functions.
Role in Natural Product and Biosynthetically Inspired Compound Synthesis
The structural motifs present in this compound are found within a variety of natural products and are synthetically accessible through biosynthetically inspired pathways. Its utility lies in providing a pre-functionalized aromatic ring that can be elaborated into more complex structures.
The incorporation of bromine and acetoxy groups into complex molecules is a common strategy in natural product synthesis. sci-hub.se this compound provides these functionalities in a stable and synthetically convenient form. The bromine atom serves as a versatile functional handle for creating key bonds, while the acetoxy groups act as latent hydroxyl groups that can be revealed when needed.
A synthetic strategy analogous to the synthesis of the natural product siccayne illustrates this principle. In the synthesis of siccayne, a 1,4-diacetoxy-2-iodobenzene derivative is used. thieme-connect.de The iodo-group (functionally similar to the bromo-group) enables a palladium-catalyzed Sonogashira coupling to introduce an unsaturated side chain. The acetoxy groups protect the hydroquinone core during this transformation. Subsequent deacetylation under basic conditions yields the final natural product. thieme-connect.de This approach highlights a key strategy: using a halogen as a site for C-C bond formation while protecting a sensitive hydroquinone system, a tactic directly applicable with this compound.
This method allows for the late-stage introduction of a sensitive hydroquinone or quinone moiety, a common feature in many biologically active natural products. The ability to perform complex bond-forming reactions without disturbing the oxygenation pattern of the aromatic ring is a significant advantage. nih.gov
The functional group array of this compound provides access to several important classes of complex molecules.
Quinones: The most direct application is the synthesis of substituted benzoquinones. Hydrolysis of this compound yields 2-bromohydroquinone. sigmaaldrich.comsigmaaldrich.com This intermediate can then be oxidized using a variety of reagents, such as ammonium (B1175870) cerium(IV) nitrate (B79036) or VO(acac)₂, to produce 2-bromobenzo-1,4-quinone in high yield. thieme-connect.dethieme-connect.de Substituted quinones are crucial components of many natural products and are widely used as oxidants and intermediates in organic synthesis. thieme-connect.describd.com
Steroids: Halogenated benzoquinones are valuable dienophiles in Diels-Alder reactions for the construction of steroid skeletons. For instance, 2-fluorobenzo-1,4-quinone has been shown to react with Dane's diene to form a fluorinated D-homosteroid derivative. thieme-connect.de By analogy, 2-bromobenzo-1,4-quinone, derived from this compound, can serve as a key building block in similar cycloaddition reactions to assemble the polycyclic core of novel steroid analogs. thieme-connect.deuct.ac.za
Indoles: The synthesis of indoles, a core structure in numerous pharmaceuticals and alkaloids, can also be approached using intermediates derived from this compound. The Nenitzescu indole (B1671886) synthesis, for example, involves the condensation of a benzoquinone with a β-amino-substituted α,β-unsaturated carbonyl compound. bhu.ac.in The 2-bromobenzo-1,4-quinone obtained from this compound could be employed in such a reaction to generate highly functionalized 6-bromo-5-hydroxyindoles, providing a pathway to this important heterocyclic system.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Sp,S)-1-(2,5-diacetoxyphenyl)-2-(p-tolylsulfinyl)ferrocene |
| 2-Acetyl-1,2,3,4-tetrahydro-6,7-methylenedioxyisoquinoline-1-carboxaldehyde |
| 2-Bromobenzo-1,4-quinone |
| 2-Bromohydroquinone |
| 2-Chlorohydroquinone |
| 2-Ethoxycarbonyl-1-hydroxymethyl-1,2,3,4-tetrahydro-6,7-methylenedioxyisoquinoline |
| 2-Fluorobenzo-1,4-quinone |
| 3-Benzyloxy-4-methoxy bromobenzene (B47551) |
| Acetic anhydride (B1165640) |
| Acetyl bromide |
| Ammonium cerium(IV) nitrate |
| Benzene-1,4-diamine |
| Benzo-1,4-quinone |
| Bromohydroquinone (B146026) |
| Dane's diene |
| Ferrocene |
| Hydroquinone |
| p-Diacetoxybenzene |
| Siccayne |
| VO(acac)₂ (Vanadyl acetylacetonate) |
The Role of this compound in Chemical Innovation
The compound this compound is a specialized aromatic organic chemical with the linear formula (H₃CCO₂)₂C₆H₃Br. sigmaaldrich.com Its structure, featuring a benzene ring substituted with two acetoxy groups and a bromine atom, makes it a versatile precursor and intermediate in various fields of chemical synthesis. The presence of the bromo group allows for a range of coupling reactions, while the diacetate functionality can be hydrolyzed to reveal reactive hydroquinone moieties. This unique combination of functional groups has led to its application in both intricate organic synthesis and the development of novel materials.
Applications in Material Science Research and Development
The unique structural characteristics of 1,4-Diacetoxy-2-bromobenzene also lend themselves to applications in the field of material science, particularly in the synthesis of functional materials like liquid crystals and polymers.
Research has indicated its use in the preparation of novel liquid crystal compounds. lookchem.commolaid.com The rigid aromatic core of the molecule, combined with the potential for modification through its functional groups, allows for the design of molecules with specific mesogenic properties. These liquid crystal compounds are integral to the manufacturing of components such as thin-phase retarders, including wide-ranged λ/4 plates, which have applications in display technology and optical instrumentation. lookchem.com
Furthermore, diacetoxy-dihalobenzene derivatives are recognized as monomers for producing advanced polymers. For example, the related compound 1,4-diacetoxy-2,5-dibromobenzene is used in dehalogenative organometallic polycondensation to synthesize poly(p-hydroquinone) (PPHQ). academie-sciences.fr This polymer, after deacetoxylation, exhibits properties that make it of interest for creating materials with specific solubility and potential for metal chelation. academie-sciences.fr While this specific example uses a dibrominated analog, it highlights the potential of this compound to serve as a monomer in similar polymerization reactions to create functional poly(phenylene) type materials.
The table below outlines the applications of this compound and its analogs in material science.
| Material Type | Synthetic Route | Function of Compound | Resulting Material/Application |
| Liquid Crystals | Molecular Synthesis | Precursor | Thin phase retarders (e.g., wide-ranged λ/4 plate). lookchem.commolaid.com |
| Functional Polymers | Dehalogenative Polycondensation (by analogy) | Monomer (analog: 1,4-diacetoxy-2,5-dibromobenzene) | Poly(p-hydroquinone) with potential for metal chelation. academie-sciences.fr |
Medicinal Chemistry and Biological Activity Research
Rational Design and Synthesis of 1,4-Diacetoxy-2-bromobenzene Derivatives for Therapeutic Potential
No specific studies detailing the rational design and synthesis of derivatives of this compound for therapeutic purposes were found. The core structure, a substituted bromobenzene (B47551), is a common motif in medicinal chemistry, but research has not specifically centered on this diacetoxy-substituted scaffold for the development of new therapeutic agents.
Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives
A critical component of drug discovery, SAR studies for this compound analogs are not documented in the available literature. This includes a lack of information on:
Modifications for Enhanced Biological Activity
There are no published reports on specific chemical modifications of the this compound structure aimed at enhancing any particular biological activity.
Influence of Aromatic Substitution Patterns on Bioactivity
While the influence of substitution patterns is a fundamental concept in medicinal chemistry, no research has been found that specifically investigates how different substituents on the aromatic ring of this compound affect its biological activity.
Computational Approaches in Drug Discovery for this compound Analogs
There is no evidence of the application of computational methods, such as molecular docking or virtual screening, in the discovery or design of drugs based on the this compound scaffold.
Contributions to Drug Candidate Development Programs
Consistent with the lack of foundational research, this compound has not been identified as a key component in any publicly disclosed drug candidate development programs.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,4-Diacetoxy-2-bromobenzene in solution. Through a combination of one-dimensional and two-dimensional experiments, the exact arrangement of atoms and their chemical environments can be determined.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a detailed view of the hydrogen and carbon atoms within the molecule, respectively.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum is characterized by signals in both the aliphatic (from the acetoxy groups) and aromatic regions. The two acetoxy groups are chemically non-equivalent due to the bromine substituent, resulting in two distinct singlets. The three protons on the aromatic ring also exhibit unique signals, with their chemical shifts and coupling patterns confirming the 1,2,4-substitution pattern.
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The spectrum for this compound will show distinct resonances for the methyl and carbonyl carbons of the two non-equivalent acetoxy groups. In the aromatic region, six separate signals are expected, corresponding to the six carbons of the benzene (B151609) ring. The carbon atom directly bonded to the bromine atom (the ipso-carbon) typically shows a chemical shift influenced by the halogen's electron-withdrawing and shielding effects. stackexchange.com
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary slightly based on solvent and concentration.
| ¹H NMR Data | ¹³C NMR Data | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~ 2.3 | -OCOCH₃ (3H, singlet) | ~ 20-21 | -OCOC H₃ |
| ~ 2.4 | -OCOCH₃ (3H, singlet) | ~ 122 | C-Br (ipso) |
| ~ 7.1-7.5 | Aromatic Protons (3H, multiplet) | ~ 123-135 | Aromatic C-H |
| ~ 145-150 | Aromatic C-O | ||
| ~ 168-169 | C =O (Ester) |
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. longdom.org In a COSY spectrum of this compound, cross-peaks would be observed exclusively between the adjacent protons on the aromatic ring, confirming their relative positions. No correlations would be seen for the singlet acetoxy methyl protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbon atoms to which they are attached. columbia.edu This technique is invaluable for assigning the aromatic carbon signals by correlating them to their directly bonded, pre-assigned aromatic protons. The methyl carbons of the acetoxy groups would also show clear correlations to their respective methyl proton singlets.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is arguably the most critical 2D experiment for confirming the complete molecular structure. Key HMBC correlations for this compound would include:
Correlations from the methyl protons of each acetoxy group to the corresponding carbonyl carbon.
Correlations from the methyl protons to the aromatic carbon to which the acetoxy group is attached (a three-bond correlation).
Correlations between aromatic protons and neighboring or distant carbons, which helps to definitively place the bromine and two acetoxy substituents on the benzene ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features based on fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the molecular ion. For this compound (C₁₀H₉BrO₄), HRMS can confirm the elemental composition. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Table 2: Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M]⁺ (for ⁷⁹Br) | C₁₀H₉⁷⁹BrO₄ | 271.9733 | Matches calculated value within ppm tolerance |
| [M+2]⁺ (for ⁸¹Br) | C₁₀H₉⁸¹BrO₄ | 273.9713 | Matches calculated value within ppm tolerance |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce smaller, characteristic ions. The resulting fragmentation pattern provides valuable structural information. For aromatic esters like this compound, a common and diagnostic fragmentation pathway is the sequential loss of ketene (B1206846) (CH₂=C=O, mass of 42 Da) from the acetoxy groups.
A plausible fragmentation pathway would be:
[M]⁺ → [M - C₂H₂O]⁺•: The initial molecular ion loses one molecule of ketene, forming a brominated hydroxyphenyl acetate (B1210297) radical cation.
[M - C₂H₂O]⁺• → [M - 2C₂H₂O]⁺•: The resulting ion loses a second molecule of ketene to form the bromohydroquinone (B146026) radical cation.
Another possible fragmentation involves the cleavage of the acetyl group. This provides further confirmation of the ester functionalities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a compound. The IR spectrum of this compound is dominated by absorptions characteristic of its ester groups and the aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic Ring |
| ~ 1775-1760 | C=O Stretch | Ester (Carbonyl) |
| ~ 1600-1450 | C=C Stretch | Aromatic Ring |
| ~ 1250-1150 | C-O Stretch | Ester |
| ~ 850-750 | C-H Bend (out-of-plane) | Substituted Benzene |
The most prominent feature in the spectrum would be the very strong and sharp absorption band for the C=O stretch of the ester groups. The presence of two ester groups may lead to a broadening or splitting of this peak. The C-O stretching region and the various peaks corresponding to the substituted aromatic ring provide further evidence confirming the compound's structure.
Environmental Considerations and Green Chemistry in 1,4 Diacetoxy 2 Bromobenzene Research
Principles of Green Chemistry Applied to 1,4-Diacetoxy-2-bromobenzene Synthesis
Green chemistry is founded on a set of principles aimed at reducing or eliminating the use and generation of hazardous substances. alkalisci.comsigmaaldrich.com The application of these principles to the synthesis of this compound can significantly enhance its environmental profile.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. google.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. beilstein-journals.org The synthesis of this compound is commonly achieved through the acetylation of 2-bromohydroquinone with acetic anhydride (B1165640), often with an acid catalyst like sulfuric acid.
A hypothetical reaction for the synthesis of this compound is as follows:
C₆H₅BrO₂ (2-bromohydroquinone) + 2(CH₃CO)₂O (acetic anhydride) → C₁₀H₉BrO₄ (this compound) + 2CH₃COOH (acetic acid)
The atom economy for this reaction can be calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. While this reaction produces acetic acid as a byproduct, which lowers the atom economy, the byproduct itself can potentially be recovered and reused, aligning with waste minimization goals. scribd.comnih.gov Strategies to improve atom economy could involve developing alternative synthetic routes, such as addition reactions, which inherently have 100% atom economy. nih.govscbt.com
Interactive Table: Hypothetical Atom Economy for the Synthesis of this compound
| Reactant | Molecular Weight ( g/mol ) | Moles | Total Mass of Reactants (g) | Product | Molecular Weight ( g/mol ) | Moles | Total Mass of Products (g) | Atom Economy (%) |
| 2-Bromohydroquinone | 189.00 | 1 | 393.18 | This compound | 273.08 | 1 | 393.18 | 69.45 |
| Acetic Anhydride | 102.09 | 2 | Acetic Acid | 60.05 | 2 |
Note: This calculation is based on a plausible, non-optimized reaction. The actual atom economy may vary depending on the specific synthetic protocol.
Waste minimization extends beyond atom economy to include the reduction of solvent waste and the avoidance of hazardous reagents. The choice of purification methods also plays a crucial role; for instance, opting for crystallization over chromatography can significantly reduce solvent consumption.
The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. Traditional syntheses may employ volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives such as water, supercritical fluids like CO₂, or biodegradable solvents derived from renewable resources. For the synthesis of this compound, research could explore the feasibility of using greener solvents that are less toxic and have a reduced environmental footprint.
Similarly, the choice of reagents is important. While acetic anhydride is a common acetylating agent, its use involves the formation of a byproduct. Alternative, more sustainable acetylating agents or catalytic methods that regenerate the acetylating species could be investigated.
Catalytic processes are preferable to stoichiometric ones because catalysts can be used in small amounts and can be recycled and reused, thus minimizing waste. In the context of this compound synthesis, the use of solid acid catalysts that can be easily recovered and regenerated would be a greener alternative to homogeneous catalysts like sulfuric acid, which can be difficult to separate from the reaction mixture and can generate corrosive waste streams. Research into heterogeneous catalysts for acetylation reactions is an active area that could yield more environmentally friendly synthetic routes.
Research on the Environmental Fate and Degradation of Brominated Organic Compounds
Brominated organic compounds, as a class, are of environmental interest due to their potential for persistence and bioaccumulation. While the specific environmental fate of this compound is not well-studied, the degradation pathways of other brominated aromatic compounds can provide insights into its likely behavior in the environment.
Photodegradation is a key abiotic process that can lead to the breakdown of organic compounds in the environment. For brominated aromatic compounds, photodegradation often proceeds via the reductive debromination of the molecule, where the carbon-bromine bond is cleaved upon exposure to ultraviolet radiation. This process can lead to the formation of less brominated, and potentially more biodegradable, intermediates. The rate of photodegradation can be influenced by various environmental factors, including the presence of photosensitizers and the matrix in which the compound is present (e.g., water, soil). It is plausible that this compound could undergo similar photodegradation, with the initial step being the cleavage of the C-Br bond.
Microbial degradation is a crucial biotic pathway for the removal of organic pollutants from the environment. Many microorganisms have evolved enzymatic machinery to break down aromatic compounds. The degradation of halogenated aromatics can occur under both aerobic and anaerobic conditions. Aerobic degradation often involves the initial dioxygenation of the aromatic ring, leading to the formation of catechols which are then further metabolized. Anaerobic degradation, on the other hand, frequently proceeds through reductive dehalogenation.
While specific microbial strains capable of degrading this compound have not been identified, it is possible that some bacteria that are known to degrade other brominated or chlorinated benzenes could also metabolize this compound. The presence of the acetoxy groups may influence the rate and pathway of degradation, potentially being hydrolyzed as an initial step before the degradation of the brominated aromatic ring.
Bioremediation Potential for Related Brominated Aromatic Contaminants
The environmental persistence of halogenated organic compounds has prompted significant research into bioremediation as a cost-effective and eco-friendly strategy for their removal. nih.govnih.gov While specific studies on the bioremediation of this compound are not extensively documented, the broader body of research on related brominated aromatic contaminants provides a strong basis for understanding its potential microbial degradation. The core of this potential lies in the ability of various microorganisms to perform dehalogenation, the critical first step in breaking down these compounds. mdpi.com
Microbial degradation is a primary determinant in the environmental fate of many persistent organic pollutants. nih.gov Aromatic compounds, including those with halogen substituents, are subject to microbial attack, which typically involves transforming the pollutants into harmless metabolites or completely mineralizing them to carbon dioxide and water. nih.gov The success of bioremediation hinges on the metabolic versatility of microorganisms to adapt to and utilize these hazardous substances. nih.gov
For brominated aromatic compounds, the key enzymatic process is the cleavage of the carbon-bromine bond. This can be achieved through several mechanisms, including reductive, oxidative, and hydrolytic dehalogenation. nih.gov
Reductive Dehalogenation: This process involves the replacement of a bromine atom with a hydrogen atom and is commonly observed in anaerobic environments. nih.gov Organohalide-respiring bacteria are particularly adept at this, utilizing halogenated compounds as electron acceptors. nih.gov Studies on marine sponge-associated microbial consortia have demonstrated the reductive debromination of various bromophenols, such as 2-bromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol, under methanogenic and sulfidogenic conditions. nih.gov This activity suggests the presence of specialized microorganisms, potentially belonging to the δ-proteobacteria, that possess reductive dehalogenase enzymes. nih.gov
Oxidative Dehalogenation: In aerobic settings, microorganisms often employ oxygenases to attack the aromatic ring. nih.gov Monooxygenases and dioxygenases can incorporate one or two oxygen atoms, respectively, leading to the hydroxylation of the ring and destabilization of the carbon-halogen bond, which facilitates the removal of the halogen. nih.govmdpi.com This initial oxidative step is crucial for the subsequent cleavage of the aromatic ring. researchgate.net For instance, the aerobic biodegradation of the brominated flame retardant tribromoneopentylalcohol (TBNPA) by a groundwater bacterial consortium was shown to be rapid and involve an initial oxidative step. nih.gov
Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen with a hydroxyl group derived from a water molecule. nih.gov Hydrolytic dehalogenases have been identified in various bacteria and are known to play a role in the degradation pathways of compounds like chlorobenzoates. nih.gov
The degradation of bromobenzene (B47551) has been observed in the tropical marine yeast Yarrowia lipolytica, which can grow on and degrade it under aerobic conditions. researchgate.net The proposed pathway involves an initial dehalogenation to form phenol (B47542), which is then metabolized to catechol and subsequently enters central metabolic pathways. researchgate.net This highlights that both bacteria and fungi possess the enzymatic machinery to detoxify brominated aromatic structures.
Microbial consortia often exhibit greater efficiency in degrading complex pollutant mixtures compared to single strains due to metabolic diversity and syntrophic interactions, where one organism's byproduct is utilized by another. mdpi.com A four-strain bacterial consortium was shown to be effective in degrading brominated flame retardants, but only when all four strains were present and an additional carbon source was available, indicating a metabolic complementation between the strains. mdpi.com
| Contaminant | Microorganism/System | Condition | Key Findings |
| Bromophenols (mono-, di-, and tri-brominated) | Marine sponge (Aplysina aerophoba) associated microbial consortia | Anaerobic (methanogenic, sulfidogenic) | Reductive debromination observed; activity inhibited by antibiotics, suggesting bacterial mediation. Putative reductive dehalogenase genes detected. nih.gov |
| Tribromoneopentylalcohol (TBNPA) | Indigenous aerobic bacterial consortium from groundwater | Aerobic | Rapid biodegradation with complete debromination within days. An initial oxidative step is suggested as molecular oxygen is necessary. nih.gov |
| Bromobenzene (BrB) | Yarrowia lipolytica (tropical marine yeast) | Aerobic | Yeast can grow on and degrade BrB. The pathway proceeds through phenol and catechol intermediates. researchgate.net |
| Brominated Flame Retardants (TBNPA and DBNPG) | Four-strain bacterial consortium from contaminated groundwater | Aerobic | Complete degradation required the presence of all four strains and an additional carbon source, suggesting syntrophic interactions. mdpi.com |
These findings collectively suggest a strong potential for the bioremediation of this compound. It is plausible that microorganisms could initially hydrolyze the acetate (B1210297) ester groups, yielding 2-bromohydroquinone. This intermediate, a brominated aromatic phenol, would then be susceptible to the dehalogenation and ring-cleavage pathways observed for other bromophenols. The specific microbial strains and optimal environmental conditions would need to be determined through targeted research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,4-Diacetoxy-2-bromobenzene, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via electrophilic bromination of 1,4-diacetoxybenzene. A scalable protocol involves using hydrobromic acid (48%) and potassium bromate in acetic acid under controlled temperature (20–25°C) with vigorous stirring. Key steps include:
- Dropwise addition of HBr to avoid exothermic side reactions.
- Recrystallization in ethanol to purify the product (yield: 65–75%) .
- Optimization tips: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and adjust stoichiometry (1:1.2 molar ratio of substrate to bromine source) to minimize di-brominated byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR (CDCl₃) should show two acetoxy singlets (δ 2.30–2.35 ppm) and aromatic protons as a doublet (δ 7.10–7.25 ppm) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ≈ 8.2 min (acetonitrile:water 70:30).
- Mass Spectrometry : ESI-MS expected m/z: 287.0 [M+H]⁺ .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store as a solid at room temperature in a desiccator protected from light and moisture. Avoid prolonged exposure to acidic/basic environments, which may hydrolyze the acetoxy groups. Stability tests show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the regioselectivity of bromination in diacetoxybenzene derivatives?
- Methodological Answer : The acetoxy groups act as strong para-directing substituents due to their electron-donating nature. Bromination occurs at the ortho position relative to the acetoxy groups, as confirmed by computational studies (DFT calculations) and X-ray crystallography of analogous compounds .
- Experimental validation : Compare bromination outcomes using substrates with electron-withdrawing groups (e.g., nitro) to assess directing effects.
Q. What strategies can resolve contradictions in reported biological activity data for this compound in apoptosis studies?
- Methodological Answer : Discrepancies may arise from:
- Cell line variability : Test across multiple lines (e.g., HeLa, Jurkat) with standardized apoptosis assays (Annexin V/PI staining) .
- Metabolic interference : Use LC-MS to detect intracellular degradation products that may alter activity .
- Dosage optimization : Perform dose-response curves (1–50 μM) to identify threshold effects.
Q. How can researchers design in vivo studies to evaluate the compound’s tumor-suppressive effects while mitigating toxicity?
- Methodological Answer :
- Model selection : Use xenograft models (e.g., murine breast cancer 4T1) with controlled dosing (5–10 mg/kg, IP).
- Toxicity screening : Monitor liver/kidney function markers (ALT, creatinine) and hematological parameters weekly.
- Pharmacokinetics : Track plasma half-life via LC-MS/MS and correlate with efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
